molecular formula C11H7ClN2OS B2812783 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile CAS No. 860787-01-5

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile

Cat. No.: B2812783
CAS No.: 860787-01-5
M. Wt: 250.7
InChI Key: LLYZLCCKTBLIMZ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a chemical compound characterized by its unique molecular structure, which includes a chloro-substituted thiazole ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-1,3-thiazol-5-ylmethanol with benzonitrile under specific conditions. The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise as a candidate for drug development, particularly in the treatment of certain diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the production of various industrial products.

Mechanism of Action

The mechanism by which 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-[(2-Bromo-1,3-thiazol-5-yl)methoxy]benzonitrile

  • 2-[(2-Iodo-1,3-thiazol-5-yl)methoxy]benzonitrile

  • 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]benzonitrile

Uniqueness: 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile stands out due to its specific halogen substitution on the thiazole ring, which can influence its reactivity and biological activity. This unique feature differentiates it from other similar compounds and contributes to its distinct properties and applications.

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-11-14-6-9(16-11)7-15-10-4-2-1-3-8(10)5-13/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYZLCCKTBLIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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